Methyl 3-(tert-butyl)picolinate
Description
Methyl 3-(tert-butyl)picolinate (CAS: 912369-42-7) is a picolinate ester derivative featuring a tert-butyl substituent at the 3-position of the pyridine ring. Its molecular formula is C₁₂H₁₆N₂O₄, with a molar mass of 252.27 g/mol. The compound is typically synthesized as a white powder with a high purity of 97% assay . It serves as a critical intermediate in pharmaceuticals, skincare products, and medical ingredients due to its stability and reactivity.
Properties
Molecular Formula |
C11H15NO2 |
|---|---|
Molecular Weight |
193.24 g/mol |
IUPAC Name |
methyl 3-tert-butylpyridine-2-carboxylate |
InChI |
InChI=1S/C11H15NO2/c1-11(2,3)8-6-5-7-12-9(8)10(13)14-4/h5-7H,1-4H3 |
InChI Key |
PHWLQFDUNVMAAJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=C(N=CC=C1)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(tert-butyl)picolinate typically involves the esterification of 3-(tert-butyl)picolinic acid. One common method is the reaction of 3-(tert-butyl)picolinic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is usually carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can help in scaling up the production while maintaining the purity and quality of the compound.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(tert-butyl)picolinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The picolinic acid ring can undergo substitution reactions, where functional groups are introduced at specific positions on the ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Electrophilic or nucleophilic reagents can be used for substitution reactions, depending on the desired functional group.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, such as halogens or alkyl groups, onto the picolinic acid ring.
Scientific Research Applications
Methyl 3-(tert-butyl)picolinate has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of steric and electronic effects in chemical reactions.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions. Its picolinic acid moiety is known to interact with metal ions, making it useful in metalloprotein research.
Medicine: Research into potential therapeutic applications includes its use as a precursor for drug development. The compound’s ability to interact with biological targets makes it a candidate for further investigation in medicinal chemistry.
Industry: this compound can be used in the development of agrochemicals and other industrial products. Its stability and reactivity make it suitable for various applications.
Mechanism of Action
The mechanism of action of Methyl 3-(tert-butyl)picolinate involves its interaction with molecular targets such as enzymes and receptors. The picolinic acid moiety can chelate metal ions, influencing the activity of metalloproteins. Additionally, the ester group can undergo hydrolysis, releasing the active picolinic acid derivative, which can then interact with biological pathways.
Comparison with Similar Compounds
Structural and Functional Group Variations
a) Methyl 3-(tert-butoxycarbonylamino)picolinate (CAS: 912369-42-7)
- Structure: Features a tert-butoxycarbonyl (Boc) protective group on the amino moiety at the 3-position.
- Applications : Widely used in peptide synthesis and as a pharmaceutical intermediate where amine protection is required .
- Stability : The Boc group offers stability under basic and nucleophilic conditions but is cleavable under acidic conditions, unlike the simpler tert-butyl group .
b) Methyl 4-(tert-butoxycarbonylamino)picolinate (AB24027)
- Structure: Boc-amino group at the 4-position instead of the 3-position.
- Impact : Positional isomerism alters electronic effects on the pyridine ring, influencing reactivity in coupling reactions and binding affinity in drug design .
c) Methyl 3-(dimethoxymethyl)picolinate (CAS: 133155-81-4)
- Structure: Dimethoxymethyl substituent at the 3-position (C₁₀H₁₃NO₄; MW: 211.21 g/mol).
- Properties : The electron-donating methoxy groups may increase solubility in polar solvents compared to the hydrophobic tert-butyl group .
d) Methyl 3-((tert-butoxycarbonyl)amino)-5-boronopicolinate (CAS: 1887223-13-3)
- Structure: Incorporates a boronate ester at the 5-position alongside the Boc-amino group.
- Applications : The boronate group enables participation in Suzuki-Miyaura cross-coupling reactions, expanding utility in synthesizing biaryl structures for drug candidates .
Physical and Chemical Properties
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